

α -Bromo-p-toluenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)benzenesulfonyl chloride

Cat. No.: B046892

[Get Quote](#)

An In-depth Technical Guide to α -Bromo-p-toluenesulfonyl Chloride

Introduction

α -Bromo-p-toluenesulfonyl chloride, also known as **4-(Bromomethyl)benzenesulfonyl chloride**, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates two highly reactive functional groups: an electrophilic sulfonyl chloride and a benzylic bromide. This unique arrangement allows it to act as a versatile building block and chemical linker, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, reactivity, handling protocols, and applications, grounded in authoritative data for the practicing scientist.

Core Physicochemical Properties

α -Bromo-p-toluenesulfonyl chloride is an off-white to light yellow crystalline powder.^{[1][2]} Its fundamental properties are critical for its appropriate use in experimental design, dictating choices of solvent, temperature, and handling procedures.

Property	Value	Reference(s)
CAS Number	66176-39-4	[1]
Molecular Formula	C ₇ H ₆ BrClO ₂ S	[1]
Molecular Weight	269.54 g/mol	[1]
Appearance	Off-white to light yellow crystalline powder	[1] [2]
Melting Point	71-75 °C (lit.)	[1] [2]
Boiling Point	160-170 °C	[1]
Density	~1.694 g/cm ³ (estimate)	[1]

Solubility & Stability: The compound is sensitive to moisture and will hydrolyze.[\[1\]](#)[\[2\]](#) It is generally soluble in anhydrous organic solvents. Its recrystallization from hexane suggests good solubility in nonpolar solvents.[\[1\]](#) Due to its reactivity with water and protic solvents, all manipulations should be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[\[1\]](#)

Storage: For long-term stability, α -Bromo-p-toluenesulfonyl chloride should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).
[\[1\]](#)[\[2\]](#)

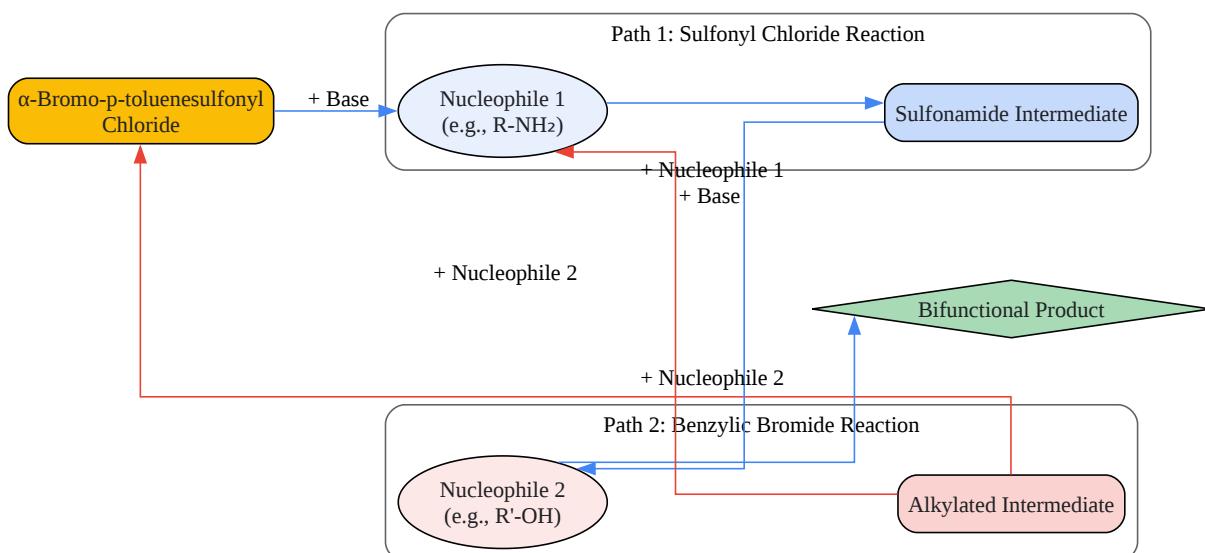
Structural Characterization & Spectral Data

The identity and purity of α -Bromo-p-toluenesulfonyl chloride are confirmed through standard analytical techniques. The structure features a para-substituted benzene ring with a sulfonyl chloride group and a bromomethyl group.

Caption: Structure of α -Bromo-p-toluenesulfonyl chloride.

Spectral Data: Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from chemical suppliers and databases.[\[3\]](#)[\[4\]](#)

- ¹H NMR: Would characteristically show a singlet for the two benzylic protons of the -CH₂Br group, and two doublets in the aromatic region for the para-substituted benzene ring protons.


- ^{13}C NMR: Would display distinct signals for the benzylic carbon, the four unique aromatic carbons, and the sulfonyl-bearing carbon.
- IR Spectroscopy: Would exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for bromine and chlorine.

Reactivity and Mechanistic Insights: The Bifunctional Advantage

The synthetic utility of this reagent stems from the differential reactivity of its two functional groups. This allows for sequential, selective reactions, making it an excellent linker for conjugating different molecular fragments.

- Sulfonyl Chloride Moiety: The sulfur atom is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reaction, typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, forms stable sulfonamides, sulfonates, and thioesters, respectively.^[5]
- Bromomethyl Moiety: The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to $\text{S}_{\text{n}}2$ attack by a wide range of nucleophiles. This allows for the alkylation of substrates to introduce the entire 4-(chlorosulfonyl)benzyl group.

This dual reactivity is a self-validating system; successful reaction at one site leaves the other available for subsequent transformation, which can be monitored by standard chromatographic and spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Dual reaction pathways of the title compound.

Key Applications in Research & Development

The unique structure of α -Bromo-p-toluenesulfonyl chloride makes it a valuable intermediate in medicinal chemistry. Its documented applications include the synthesis of:

- CXCR4 Inhibitors: Used to synthesize benzene-sulfonamide derivatives that act as potent inhibitors of Chemokine Receptor Type 4 (CXCR4), a target for HIV entry and cancer metastasis.[\[1\]](#)
- Antifungal Agents: Serves as a precursor for imidazole-containing compounds with demonstrated antifungal activity.[\[1\]](#)

- Specialized Sulfonamides: Employed in the synthesis of complex molecules like 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide.[1]

Experimental Protocols & Handling

Synthesis Protocol

A general and reliable method for preparing α -Bromo-p-toluenesulfonyl chloride involves the free-radical bromination of p-toluenesulfonyl chloride.[1]

Materials:

- p-Toluenesulfonyl chloride (1.0 eq.)
- N-Bromosuccinimide (NBS) (1.1 eq.)
- Benzoyl peroxide (initiator, ~0.1 eq.)
- Carbon tetrachloride (CCl_4) or other suitable solvent
- Hexane (for recrystallization)

Procedure:

- To a stirred solution of p-toluenesulfonyl chloride in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 10 hours), monitoring the reaction progress by TLC or GC.
- After completion, cool the mixture and filter it through a pad of diatomaceous earth to remove succinimide.
- Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
- Purify the crude product by recrystallization from hexane to afford α -Bromo-p-toluenesulfonyl chloride as a white to off-white solid.[1]

Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature and moisture sensitivity, strict handling procedures are mandatory.

- Engineering Controls: Always handle in a certified chemical fume hood.
- Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[\[6\]](#)
- Precautions: Avoid breathing dust.[\[6\]](#) Prevent contact with skin, eyes, and clothing. Ensure all glassware is flame- or oven-dried before use.

Safety Profile

α -Bromo-p-toluenesulfonyl chloride is classified as a corrosive substance and requires careful handling.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Corrosive	GHS05	Danger	H314: Causes severe skin burns and eye damage. [1] [6]

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapours/spray.[\[6\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[\[6\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)

First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[6]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Swallowing will cause a strong corrosive effect on the mouth and throat and poses a danger of perforation of the esophagus and stomach.[6] Seek immediate medical attention.

Conclusion

α -Bromo-p-toluenesulfonyl chloride is a powerful and versatile bifunctional reagent. Its well-defined physical properties and predictable dual reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its characteristics, particularly its moisture sensitivity and corrosive nature, is paramount for its safe and effective application in the laboratory to construct novel and complex molecules for pharmaceutical and materials science research.

References

- Google. (2026). Current time information in Pasuruan, ID.
- Alfa Aesar. (2013). Safety Data Sheet: m-Toluenesulfonyl chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: alpha-Toluenesulfonyl chloride.
- de Boer, Th. J., & Backer, H. J. (n.d.). p-Toluenesulfonyl chloride. Organic Syntheses Procedure.
- PubChem. (2025). 4-Toluenesulfonyl chloride.
- LookChem. (n.d.). p-TOLUENESULFONYL CHLORIDE.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- National Institute of Standards and Technology. (n.d.). α -Bromo-p-tolunitrile. NIST WebBook.
- The Merck Index. (n.d.). p-Toluenesulfonyl Chloride.
- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
- Aspira Chemical. (n.d.). 98-59-9 | p-Toluenesulfonyl chloride, 99% | TsCl.
- Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride.
- SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts.

- ALFA CHEMICAL. (n.d.). CAS 66176-39-4|Alfa-brom-p-toluensulfonylklorid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [chemicalbook.com]
- 2. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [amp.chemicalbook.com]
- 3. alpha-Bromo-p-toluenesulphonyl chloride(66176-39-4) 1H NMR [m.chemicalbook.com]
- 4. alpha-Toluenesulfonyl chloride(1939-99-7) 13C NMR [m.chemicalbook.com]
- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [α -Bromo-p-toluenesulfonyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046892#bromo-p-toluenesulfonyl-chloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com